![molecular formula C21H26BNO5 B3126034 benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 330792-80-8](/img/structure/B3126034.png)
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Overview
Description
Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic intermediate with borate and carbamate groups . It is a compound that has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis but also has a wide range of applications in pharmacy and biology .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
- Borylation at Benzylic C-H Bonds : Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate serves as an essential reagent in organic synthesis. It participates in borylation reactions, particularly at benzylic C-H bonds. These reactions involve the replacement of a hydrogen atom with a boron-containing group, leading to the formation of pinacol benzyl boronate .
- Hydroboration of Alkynes and Alkenes : The compound can also be employed in hydroboration reactions, where it adds a boron atom across carbon-carbon multiple bonds (alkynes and alkenes). Transition metal catalysts facilitate these transformations .
- Crizotinib Impurity : Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a known impurity in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. Understanding its behavior and interactions is crucial for drug safety and efficacy .
- Boron-Containing Building Blocks : Researchers utilize this compound as a building block for designing novel boron-containing materials. Its stability and reactivity make it valuable for constructing complex structures in materials science .
- Chemical Probes : Scientists may employ benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate as a chemical probe to investigate biological processes. By modifying specific functional groups, they can tailor its properties for specific applications .
- Cross-Coupling Reactions : The compound participates in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations allow the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals .
- Teaching and Demonstrations : Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can serve as an illustrative example in chemistry classes or demonstrations. Its unique structure and reactivity provide valuable teaching material .
Organic Synthesis and Borylation Reactions
Medicinal Chemistry and Drug Development
Materials Science and Boron-Based Compounds
Chemical Biology and Probes
Catalysis and Cross-Coupling Reactions
Chemical Education and Demonstrations
properties
IUPAC Name |
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO5/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)25-5)23-19(24)26-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQEKSNTVYSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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